(2-Bromophenyl)diphenylphosphine

Catalog No.
S663444
CAS No.
62336-24-7
M.F
C18H14BrP
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromophenyl)diphenylphosphine

CAS Number

62336-24-7

Product Name

(2-Bromophenyl)diphenylphosphine

IUPAC Name

(2-bromophenyl)-diphenylphosphane

Molecular Formula

C18H14BrP

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

XIONUQPOXCUMMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Precursor to o-Lithiated Triphenylphosphine:

(2-Bromophenyl)diphenylphosphine serves as a crucial starting material for the synthesis of o-lithiated triphenylphosphine (o-LiPPh2). This highly reactive species is a vital intermediate in various organic transformations due to its strong nucleophilic character and ability to form new carbon-carbon bonds. The selective lithiation at the ortho position (adjacent to the bromine) is achieved through treatment with strong bases like n-butyllithium.

Synthesis of Phosphine Ligands:

o-LiPPh2, derived from (2-bromophenyl)diphenylphosphine, is a versatile building block for the preparation of diverse phosphine ligands. These ligands play a crucial role in various areas of chemistry, including:

  • Catalysis: Phosphine ligands coordinate with transition metals to form catalysts used in numerous organic reactions, such as hydrogenation, hydroformylation, and polymerization.
  • Organometallic chemistry: Phosphine ligands stabilize metal centers in organometallic complexes, which are essential for studying reaction mechanisms and designing new materials.

(2-Bromophenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C18H14BrPC_{18}H_{14}BrP. It appears as a white crystalline solid and is soluble in nonpolar organic solvents. This compound serves as a precursor to various phosphine ligands, particularly the 2-lithiated derivative of triphenylphosphine, which is notable for its utility in organometallic chemistry .

  • Buchwald-Hartwig coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and amines/amides/anhydrides.
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides.

The reactivity of (2-Bromophenyl)diphenylphosphine includes:

  • Coupling Reactions: It can be synthesized through the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, typically catalyzed by palladium complexes. The general reaction can be represented as:
    C6H4Br(I)+HPPh2+Et3NPh2P(C6H4Br)+[Et3NH]IC_6H_4Br(I)+HPPh_2+Et_3N\rightarrow Ph_2P(C_6H_4Br)+[Et_3NH]I
  • Lithiation: The compound can undergo lithiation with butyllithium to yield o-lithiated triphenylphosphine, which is a versatile reagent in further synthetic applications.
  • Grignard Reagent Formation: It can also form a Grignard reagent when reacted with magnesium, enhancing its utility in various organic transformations .

Several synthesis methods for (2-Bromophenyl)diphenylphosphine have been documented:

  • Coupling Reaction: As mentioned, the coupling of diphenylphosphine with 2-bromoiodobenzene is a common method.
  • Lithiation and Coupling: Lithiation followed by coupling with various arynes has been explored, allowing for the creation of more complex phosphine derivatives.
  • Alternative Halogen Sources: Other halogenated compounds have been used as precursors to synthesize (2-Bromophenyl)diphenylphosphine, demonstrating versatility in starting materials .

(2-Bromophenyl)diphenylphosphine finds applications primarily in:

  • Organometallic Chemistry: As a precursor for phosphine ligands used in catalysis.
  • Synthesis of Complex Molecules: Its ability to undergo lithiation makes it useful for creating more complex organic structures.
  • Material Science: Potential use in developing new materials due to its unique chemical properties .

Similar compounds include:

  • Diphenylphosphine
  • Triphenylphosphine
  • (2-Tolyl)diphenylphosphine

Comparison Table

CompoundMolecular FormulaUnique Features
(2-Bromophenyl)diphenylphosphineC18H14BrPC_{18}H_{14}BrPContains bromine; versatile precursor
DiphenylphosphineC12H15PC_{12}H_{15}PSimpler structure; less sterically hindered
TriphenylphosphineC18H15PC_{18}H_{15}PMore sterically hindered; widely used ligand
(2-Tolyl)diphenylphosphineC18H17PC_{18}H_{17}PMethyl group influences reactivity

The uniqueness of (2-Bromophenyl)diphenylphosphine lies in its brominated structure, which enhances its reactivity compared to non-halogenated analogs and allows for specific applications in synthetic chemistry that require halogen functionalities .

While the exact discovery date of (2-bromophenyl)diphenylphosphine remains undocumented, its development aligns with advancements in organophosphorus chemistry during the latter half of the 20th century. Early synthetic routes focused on coupling reactions between aryl halides and phosphine precursors, with palladium-catalyzed methodologies emerging as pivotal in the 1980s–1990s. The compound’s utility in generating chiral phosphine ligands for asymmetric catalysis further solidified its importance in modern organic synthesis.

Chemical Structure and Nomenclature

The compound’s IUPAC name is (2-bromophenyl)-diphenylphosphane, with the molecular formula C₁₈H₁₄BrP (molecular weight: 341.18 g/mol). Its structure comprises a phosphorus atom bonded to:

  • Two phenyl groups (C₆H₅),
  • One o-bromophenyl group (C₆H₄Br).

The SMILES string BrC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 accurately represents its connectivity. The o-bromophenyl moiety enables regioselective functionalization, while the phosphorus center facilitates coordination with transition metals.

Position in Organophosphorus Chemistry

(2-Bromophenyl)diphenylphosphine belongs to the tertiary phosphine class (R₃P), a subset of organophosphorus(III) compounds. Key distinctions include:

ClassOxidation StateStructureReactivity
Primary phosphines-3RPH₂Pyrophoric, oxidize to phosphine oxides
Secondary phosphines-3R₂PHMildly protic, form phosphinic acids
Tertiary phosphines-3R₃PStable solids, ligands for metal complexes

This compound’s stability and ligand potential differentiate it from pyrophoric primary/secondary phosphines.

Significance in Synthetic Organic Chemistry

Its orthogonally functionalized aryl group and phosphorus center enable applications in:

  • Phosphine Ligand Synthesis: Used to prepare chiral ligands (e.g., BINAP analogs) via lithiation or coupling.
  • Catalytic Systems: Serves as a precursor in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
  • Material Science: Incorporated into polymers or OLEDs for enhanced electronic properties.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62336-24-7

Wikipedia

(2-Bromophenyl)diphenylphosphine

Dates

Modify: 2023-08-15

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